1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine
Overview
Description
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 4-bromo-2,6-dimethylphenyl moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2,6-dimethylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the development of new chemical entities.
Biology: In the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the pyrrolidine ring can provide steric and electronic effects that influence binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Used in similar coupling reactions.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a brominated aromatic ring and a sulfonyl-pyrrolidine moiety. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-9-7-11(13)8-10(2)12(9)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWGRSKHHWQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211227 | |
Record name | Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-95-4 | |
Record name | Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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